1-(m-Tolyl)semicarbazide

Description

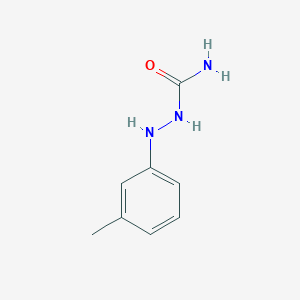

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methylanilino)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6-3-2-4-7(5-6)10-11-8(9)12/h2-5,10H,1H3,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLVXOXYLODUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968585 | |

| Record name | 2-(3-Methylphenyl)hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-00-1 | |

| Record name | 2-(3-Methylphenyl)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(m-Tolyl)semicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Methylphenyl)hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 M Tolyl Semicarbazide and Its Analogues

Classic Synthetic Strategies for Semicarbazide (B1199961) Core Structures

Another traditional approach involves the nitrosation of N-alkylureas followed by the reduction of the resulting N-nitroso group to form the N-amino functionality of the semicarbazide. mdpi.com While effective, these classic methods often lack the efficiency and safety profile demanded by modern chemical synthesis.

Contemporary Approaches for the Synthesis of N-Aryl Semicarbazides

Modern synthetic chemistry has seen the development of more refined methods for creating N-aryl semicarbazides like 1-(m-Tolyl)semicarbazide. These approaches aim to improve yield, purity, and safety, often by employing one-pot procedures and avoiding highly toxic reagents.

The process involves two main stages performed in the same vessel:

In Situ Carbamate (B1207046) Formation: An amine (alkyl or aryl) is reacted with a carbonate or chloroformate, such as bis(2,2,2-trifluoroethyl)carbonate or 2,2,2-trifluoroethyl chloroformate, in the presence of a base to form a carbamate intermediate. rsc.orgrsc.org

Hydrazine (B178648) Condensation: After the formation of the carbamate, an alcohol solution of hydrazine hydrate (B1144303) is added to the crude mixture. The subsequent reaction, typically under reflux, yields the final semicarbazide product. rsc.org

This technique has been successfully used to prepare a library of twenty-five different 4-mono- and disubstituted semicarbazides in good yields and high purity. rsc.orgresearchgate.net The products often precipitate from the solution and can be easily isolated by simple filtration. rsc.org

| Step | Reagents & Conditions (Alkyl Amines) | Reagents & Conditions (Aryl Amines) | Reference |

| 1. Carbamate Formation | Alkyl amine, bis(2,2,2-trifluoroethyl)carbonate, triethylamine (B128534), CH₂Cl₂, 0°C to room temp, 6 hrs | Aryl amine, 2,2,2-trifluoroethyl chloroformate, triethylamine, CH₂Cl₂, 0°C to room temp, 3 hrs | rsc.org |

| 2. Semicarbazide Formation | Hydrazine hydrate in alcohol, reflux, 1-2 hrs | Hydrazine hydrate in alcohol, reflux, 1-2 hrs | rsc.org |

The condensation of carbamates with hydrazine is a cornerstone of modern semicarbazide synthesis, often serving as a safer alternative to the isocyanate route. rsc.org In this pathway, carbamates function as "blocked isocyanates." rsc.org The synthesis of this compound via this method would begin with m-toluidine.

The general pathway involves:

Carbamate Synthesis: An amine is reacted with a chloroformate (e.g., ethyl chloroformate, phenyl chloroformate) to generate a stable carbamate intermediate. organic-chemistry.orgacs.org

Reaction with Hydrazine: The isolated or in situ-generated carbamate is then reacted with hydrazine or a hydrazine derivative like ethyl carbazate. The higher nucleophilicity of hydrazine allows it to displace the alcohol or phenol (B47542) group from the carbamate to form the semicarbazide. rsc.orgnih.gov

Researchers have developed various procedures using different reactive carbamate intermediates. acs.org For instance, reacting an amine with bis(2,2,2-trifluoroethyl)carbonate or 2,2,2-trifluoroethyl chloroformate has proven effective for synthesizing a wide array of semicarbazides, including those derived from less reactive aryl amines. rsc.org

The reaction between an isocyanate and hydrazine is one of the most direct and well-established methods for preparing 1-substituted or 4-substituted semicarbazides. finechem-mirea.rufinechem-mirea.ruajchem-b.com For the specific synthesis of this compound, the reaction involves combining m-tolyl isocyanate with hydrazine hydrate. This reaction is typically performed in an organic solvent like ethanol (B145695) at room temperature and is known to readily form the corresponding semicarbazide. finechem-mirea.ru

The primary drawback of this method is the limited commercial availability and high toxicity of many isocyanate starting materials, which restricts the diversity of semicarbazides that can be easily produced. rsc.org Despite this, it remains a common method in both laboratory and industrial settings.

| Reactants | Product Class | Key Features | References |

| m-Tolyl Isocyanate + Hydrazine Hydrate | This compound | Direct, high-yield reaction in an organic solvent. | |

| Aryl Isocyanate + Acid Hydrazide | Substituted Semicarbazide | Straightforward reaction at room temperature in a dry solvent like toluene. | researchgate.net |

| Hydrazone + Phenyl Isocyanate | Complex Semicarbazide | Used for synthesizing more complex derivatives, such as those based on natural products. | nih.gov |

Phosgene (B1210022) and its safer liquid surrogates, such as diphosgene and triphosgene (B27547), are highly reactive reagents used to create activated carbonyl compounds for semicarbazide synthesis. rsc.orgrsc.org These reagents can be used in several ways:

Formation of N-substituted Carbamoyl (B1232498) Chlorides: Reacting an amine with phosgene or triphosgene can produce an N-substituted carbamoyl chloride. This intermediate is then reacted with hydrazine to yield a 4-substituted semicarbazide. While effective, this route involves toxic reagents and may lead to side products. rsc.org

Activation of Hydrazine Derivatives: Phosgene can be used to activate a hydrazine derivative like ethyl carbazate, forming a reactive 2-ethoxycarbonylhydrazinecarbonyl chloride intermediate. This water-sensitive but isolatable compound can then be reacted with an amine to form the semicarbazide. acs.org

In Situ Isocyanate Generation: An amine can be treated with phosgene to generate an isocyanate in situ, which then reacts with a hydrazine derivative to give the semicarbazide. This avoids the need to isolate the often hazardous isocyanate. acs.org

A multi-step process for preparing 2-phenylsemicarbazides has been patented, which involves treating a phenylhydrazine (B124118) with a chloroformate, followed by the addition of phosgene and subsequent reaction with an amine. google.com These methods, while versatile, are increasingly being replaced by greener alternatives due to the extreme toxicity of phosgene. rsc.orgacs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of compounds like this compound more environmentally benign, safer, and more efficient. researchgate.net

Key principles applied to semicarbazide synthesis include:

Waste Prevention and Atom Economy: One-pot syntheses and multi-component reactions (MCRs) are prime examples of waste prevention. researchgate.netresearchgate.net By combining steps and reducing the need for intermediate purification, these methods generate less waste and improve atom economy compared to traditional linear syntheses. du.ac.in

Use of Safer Chemicals: A significant trend is the move away from highly toxic and hazardous reagents. rsc.org This includes replacing phosgene and its derivatives with safer alternatives like carbonates and chloroformates. rsc.orgacs.org Furthermore, using semicarbazide hydrochloride instead of the more toxic and volatile hydrazine hydrate for subsequent reactions is another green alternative. rsc.org

Use of Safer Solvents and Reaction Conditions: Research has explored conducting syntheses in environmentally friendly solvents. Performing reactions "on water" eliminates the need for volatile organic solvents, simplifying workup and reducing environmental impact. rsc.org Other studies have investigated novel green solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297) for the synthesis of semicarbazones, a class of compounds derived from semicarbazides. geneseo.edu

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce environmental impact by minimizing waste and avoiding hazardous organic solvents. google.com Such methodologies are not only ecologically beneficial but can also lead to improved reaction rates, higher yields, and simplified work-up procedures. researchgate.net

While the synthesis of this compound itself is commonly performed in organic solvents like ethanol via the reaction of m-tolyl isocyanate with hydrazine hydrate, principles from related syntheses demonstrate the high feasibility of solvent-free approaches. For instance, the formation of semicarbazide derivatives has been effectively achieved under solvent-free conditions at room temperature. nih.gov One established method involves the mechanical mixing or milling of reactants. researchgate.net The synthesis of semicarbazones from carbonyl compounds and semicarbazide hydrochloride has been successfully carried out using ball-milling, a technique that is fast, simple, and environmentally benign. researchgate.netijcce.ac.ir Another approach involves microwave-assisted synthesis in the absence of a catalyst, which has been reported for preparing 1,4-disubstituted semicarbazides. researchgate.net These examples strongly suggest that the direct synthesis of this compound could be adapted to a solvent-free protocol, for example, by reacting triethoxy(3-isocyanatopropyl)silane with nicotinic acid hydrazide without a solvent to form a precursor which can then be further reacted. nih.gov

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is fundamental to modern organic synthesis, offering pathways to enhanced reaction efficiency, selectivity, and milder reaction conditions. The synthesis of semicarbazide and its derivatives benefits significantly from various catalytic strategies.

One key approach involves the use of synthetic auxiliaries, such as benzotriazole (B28993), to activate molecules for nucleophilic substitution. tandfonline.com For example, 1-benzotriazole carboxylic acid chloride can be reacted with amines to form 1-carbamoylbenzotriazoles. tandfonline.com The benzotriazole group acts as an excellent leaving group, facilitating the subsequent reaction with hydrazine hydrate to yield 4-substituted semicarbazides. tandfonline.com This method provides a controlled, stepwise route to complex semicarbazide derivatives. tandfonline.com

Acid and base catalysis are also commonly employed. In the preparation of semicarbazones, acidic catalysts are frequently used to activate the carbonyl group for nucleophilic attack by the semicarbazide. nih.gov A patented method for producing aldehyde semicarbazone Schiff bases utilizes p-aminobenzenesulfonic acid as an efficient and recyclable catalyst under solvent-free conditions, achieving yields of over 95%. google.com Conversely, bases like triethylamine (TEA) are often used as catalysts or to neutralize acidic byproducts, as seen in the synthesis of 1-(1-benzotriazolecarbonyl)-4-cycloalkyl/aryl semicarbazides. tandfonline.com

Furthermore, metal-based catalysts have been utilized in the synthesis of the parent semicarbazide. A process for preparing semicarbazide from hydrazodicarbonamide can be catalyzed by zinc or cadmium compounds, including their chlorides, hydroxides, or ammine complexes. google.com These examples highlight the diverse catalytic tools available to chemists for the efficient and selective synthesis of the this compound scaffold and its derivatives.

Synthesis of Derivatized 1-(m-Tolyl)semicarbazides

This compound serves as a valuable building block for creating a wide array of derivatives, primarily through reactions at its terminal nitrogen atoms. These derivatives, such as semicarbazones and substituted semicarbazides, are of significant interest in medicinal chemistry and materials science.

Preparation of Semicarbazones from Carbonyl Compounds and Semicarbazide Derivatives

The reaction between a semicarbazide derivative and a carbonyl compound (an aldehyde or ketone) to form a semicarbazone is a classic condensation reaction. researchgate.net This transformation is widely used for the characterization and isolation of carbonyl compounds and for synthesizing biologically active molecules. researchgate.net The general reaction involves the nucleophilic attack of the terminal -NH2 group of the semicarbazide onto the electrophilic carbonyl carbon.

A variety of protocols have been developed to facilitate this reaction efficiently and under environmentally friendly conditions. An eco-friendly, catalyst-free method involves simply stirring the semicarbazide hydrochloride and the carbonyl compound in a water-ethanol mixture at ambient temperature, affording high yields in a short time. hakon-art.com For more challenging or specific substrates, mild acid catalysis, using a few drops of concentrated hydrochloric acid or acetic acid in an ethanol solution, is a common and effective strategy. nih.govijpsdronline.com

Solvent-free methods, such as grinding or ball-milling the reactants together, represent a green alternative that is often rapid and high-yielding. researchgate.netijcce.ac.ir One-pot procedures have also been developed, for instance, using the Vilsmeier-Haack reagent to form a pyrazole-4-carboxaldehyde in situ, which is then trapped with semicarbazide to produce the corresponding semicarbazone derivative in high yield. researchgate.net

Table 1: Examples of Semicarbazone Synthesis from Carbonyl Compounds Data compiled from a study on catalytic-free synthesis. hakon-art.com

| Entry | Aldehyde/Ketone | Product | Time (min) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 1-(4-Chlorobenzylidene) semicarbazide | 15 | 95 |

| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxybenzylidene) semicarbazide | 10 | 98 |

| 3 | 3-Nitrobenzaldehyde | 1-(3-Nitrobenzylidene) semicarbazide | 15 | 96 |

| 4 | Acetophenone | 1-(1-Phenylethylidene) semicarbazide | 30 | 92 |

| 5 | 4-Bromoacetophenone | 1-(1-(4-Bromophenyl) ethylidene) semicarbazide | 30 | 94 |

| 6 | 4-Methylacetophenone | 1-(1-p-Tolylethylidene) semicarbazide | 30 | 93 |

Synthesis of Diversely Substituted this compound Analogues

Creating analogues of this compound with various substituents on the semicarbazide backbone is crucial for tuning its chemical and biological properties. Several synthetic strategies allow for the introduction of diversity, typically at the N1 and N4 positions.

A highly versatile one-pot, two-step approach enables the synthesis of a wide library of 4-substituted semicarbazides. rsc.org This method first involves the in-situ formation of a carbamate by reacting a primary or secondary amine with an activating agent like 2,2,2-trifluoroethylchloroformate. rsc.org This intermediate carbamate is then directly treated with hydrazine hydrate to yield the desired 4-mono- or 4,4-disubstituted semicarbazide in good yield and purity. rsc.org This approach tolerates a variety of functional groups on the starting amine. rsc.org

Another powerful strategy involves the condensation of acid hydrazides with isocyanates or isothiocyanates. researchgate.netscispace.com For example, reacting an acid hydrazide with an aryl isocyanate produces a 1-acyl-4-aryl-semicarbazide. researchgate.net This method allows for the introduction of a wide range of substituents at both the N1 (via the acid hydrazide) and N4 (via the isocyanate) positions. A similar reaction can be used to build complex semicarbazide structures onto larger molecular scaffolds, such as reacting a hydrazine derivative of the natural product betulin (B1666924) with various substituted phenyl isocyanates. nih.gov

Table 2: Synthetic Strategies for Substituted Semicarbazide Analogues

| Strategy | Reactants | Product Type | Reference |

| One-Pot Carbamate-Hydrazine Reaction | Amine + Chloroformate, then Hydrazine Hydrate | 4-Substituted Semicarbazides | rsc.org |

| Acid Hydrazide Condensation | Acid Hydrazide + Isocyanate | 1,4-Disubstituted Semicarbazides | researchgate.net |

| Benzotriazole Auxiliary Method | 4-Substituted Semicarbazide + Btc-Cl, then Amine | 1,4-Disubstituted Semicarbazides | tandfonline.com |

| Isocyanate/Hydrazine Reaction | Aryl Isocyanate + Hydrazine Hydrate | 1-Aryl Semicarbazides |

Chemical Reactivity and Mechanistic Transformations of 1 M Tolyl Semicarbazide

Fundamental Reaction Pathways

The fundamental reactivity of 1-(m-Tolyl)semicarbazide is defined by the nucleophilic character of its nitrogen atoms. Semicarbazide (B1199961) and its derivatives function as potent nucleophiles, readily participating in addition reactions with various electrophilic centers. The carbonyl carbon of aldehydes and ketones is a primary target for such nucleophilic attack. vedantu.com

The semicarbazide molecule possesses three nitrogen atoms, but not all exhibit equal nucleophilicity. The two nitrogen atoms adjacent to the carbonyl group are significantly less nucleophilic. Their lone pairs of electrons are delocalized through resonance with the electron-withdrawing carbonyl group, which reduces their availability to attack an electrophile. doubtnut.comyoutube.com In contrast, the terminal amino group (-NH2), which is not directly attached to the carbonyl, retains its lone pair of electrons, making it the primary site of nucleophilic attack. doubtnut.comyoutube.com

The mechanism of nucleophilic addition to a carbonyl compound typically proceeds in two main steps. asianpubs.orgyoutube.com First, the nucleophilic terminal nitrogen of the semicarbazide attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp2 to sp3. vedantu.commasterorganicchemistry.com This step is often catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. asianpubs.orgstudy.com The intermediate then undergoes proton transfer steps to form a carbinolamine.

The nucleophilic addition of this compound to aldehydes and ketones is typically followed by a dehydration step, culminating in a condensation reaction. wikipedia.orgsathyabama.ac.in The carbinolamine intermediate formed during the initial addition is unstable and readily eliminates a molecule of water to form a stable product with a carbon-nitrogen double bond (C=N), known as a semicarbazone. study.comquimicaorganica.org This entire process is reversible.

The formation of these crystalline derivatives, known as 1-(m-Tolyl)semicarbazones, is a reliable method for the identification and characterization of aldehydes and ketones. wikipedia.orgsathyabama.ac.in The reaction is generally carried out by mixing the aldehyde or ketone with this compound, often in the presence of a buffer like sodium acetate (B1210297) to control the pH, as the reaction is sensitive to pH changes. researchgate.netchegg.com

The general reaction is as follows:

RCHO + H₂N-NH-CO-NH-C₆H₄-CH₃ → RCH=N-NH-CO-NH-C₆H₄-CH₃ + H₂O (Aldehyde) + (this compound) → (Aldehyde 1-(m-Tolyl)semicarbazone) + (Water)

R₂CO + H₂N-NH-CO-NH-C₆H₄-CH₃ → R₂C=N-NH-CO-NH-C₆H₄-CH₃ + H₂O (Ketone) + (this compound) → (Ketone 1-(m-Tolyl)semicarbazone) + (Water)

Table 1: Examples of Condensation Reactions

| Reactant (Aldehyde/Ketone) | Product (1-(m-Tolyl)semicarbazone) |

|---|---|

| Acetophenone | 1-(1-phenylethylidene)-4-(m-tolyl)semicarbazone |

| p-Tolualdehyde | 1-(4-methylbenzylidene)-4-(m-tolyl)semicarbazone |

| Cyclohexanone | 1-cyclohexylidene-4-(m-tolyl)semicarbazone |

Cyclization Reactions and Heterocyclic Compound Formation

This compound and its derivatives, particularly the corresponding semicarbazones and thiosemicarbazide (B42300) analogues, serve as versatile precursors for the synthesis of various heterocyclic compounds. These cyclization reactions are crucial in medicinal chemistry for generating pharmacologically active scaffolds.

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, can be synthesized through the cyclocondensation of hydrazine (B178648) derivatives with 1,3-difunctional compounds. nih.govmdpi.com Semicarbazides can act as the hydrazine source in these reactions. For instance, the reaction of a semicarbazide with an α,β-unsaturated ketone can lead to the formation of pyrazole (B372694) derivatives. nih.gov The reaction proceeds via the formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole ring. nih.gov While direct use of this compound is one pathway, its derivatives often provide more direct routes to specifically substituted pyrazoles. rsc.orgchim.it

A common synthetic strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a semicarbazide derivative under acidic or basic conditions. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole core. mdpi.com

1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are important five-membered heterocycles synthesized from semicarbazide and thiosemicarbazide precursors, respectively.

1,3,4-Oxadiazoles: The oxidative cyclization of semicarbazones is a common method for preparing 2-amino-5-substituted-1,3,4-oxadiazoles. nih.gov Various oxidizing agents, such as bromine in acetic acid or ceric ammonium (B1175870) nitrate, can be employed to facilitate this ring closure. nih.govasianpubs.org Another prominent method involves the dehydration of acylsemicarbazides. Reagents like phosphorus oxychloride or tosyl chloride are used to mediate the cyclization of 1-acyl-4-(m-tolyl)semicarbazide to form the corresponding 2-amino-1,3,4-oxadiazole derivative. nih.gov Iodine-mediated oxidative cyclization of semicarbazide and an aldehyde also provides a direct route to 2-amino-substituted 1,3,4-oxadiazoles. jchemrev.com

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles typically starts from thiosemicarbazide analogues. sbq.org.brnih.gov 1-(m-Tolyl)thiosemicarbazide, when reacted with carboxylic acids in the presence of a strong acid or dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid, undergoes cyclization to yield 2-amino-5-substituted-1,3,4-thiadiazoles. jocpr.comnanobioletters.comencyclopedia.pub The reaction involves the acylation of the thiosemicarbazide followed by intramolecular cyclodehydration. encyclopedia.pub

Table 2: Cyclization Reactions to Heterocycles

| Precursor | Reagent(s) | Heterocyclic Product |

|---|---|---|

| Acylsemicarbazide | Phosphorus oxychloride (POCl₃) | 1,3,4-Oxadiazole |

| Semicarbazone | Bromine (Br₂), Acetic Acid | 1,3,4-Oxadiazole |

| Thiosemicarbazide | Carboxylic Acid, H₂SO₄ | 1,3,4-Thiadiazole |

| Thiosemicarbazide | Carbon Disulfide (CS₂) | 1,3,4-Thiadiazole-2-thiol |

Intramolecular cyclization reactions involving the m-tolyl aromatic ring of this compound or its derivatives can lead to the formation of fused heterocyclic systems. These reactions often proceed via electrophilic substitution on the activated aromatic ring or through radical-mediated pathways.

For a ring-closing reaction to occur, the semicarbazide side chain must be suitably modified to contain an electrophilic or radical center that can attack the tolyl ring. For example, a side chain terminating in a carboxylic acid or acyl chloride could undergo an intramolecular Friedel-Crafts acylation, leading to a tricyclic fused ring system. Such cyclizations are common in the synthesis of polycyclic aromatic compounds and heterocycles. rsc.orgnih.gov

Furthermore, radical cyclization can be initiated on the side chain, with the subsequent intramolecular addition of the radical to the aromatic ring. mdpi.com The feasibility and regioselectivity of such a cyclization would depend on the nature of the linker between the radical center and the aromatic ring, as well as the specific reaction conditions employed to generate the radical. mdpi.com

Redox Chemistry of this compound

The redox chemistry of this compound, encompassing its oxidation and reduction transformations, is an area of interest in understanding its stability, reactivity, and potential applications in various chemical contexts. Mechanistic studies in this area, however, are not extensively documented in publicly available scientific literature. The following sections outline the expected, albeit not experimentally detailed, redox behavior based on the functional groups present in the molecule.

Mechanistic Studies of Oxidation Pathways

Detailed mechanistic studies on the oxidation pathways of this compound are not readily found in the current body of scientific literature. However, based on the structure of the molecule, which contains a semicarbazide moiety and a tolyl group, potential oxidation reactions can be postulated. The nitrogen atoms of the semicarbazide group, particularly the terminal amino group, could be susceptible to oxidation. The tolyl group's methyl substituent could also undergo oxidation under strong oxidizing conditions to yield a carboxylic acid. The specific mechanisms, intermediates, and final products would be highly dependent on the oxidizing agent used and the reaction conditions.

Investigations into Reduction Transformations

Similarly, specific investigations into the reduction transformations of this compound are not extensively reported. The semicarbazide functional group is generally stable to many reducing agents. However, under forcing conditions, the carbonyl group of the semicarbazide could potentially be reduced. The aromatic tolyl ring is also generally resistant to reduction, except under catalytic hydrogenation at high pressure and temperature, which would lead to the corresponding substituted cyclohexane (B81311) derivative.

Electrophilic and Nucleophilic Substitution Reactions on Aryl Rings

The aryl ring of this compound is a key site for chemical modification through electrophilic and nucleophilic substitution reactions. The presence of both a methyl group and the semicarbazide substituent influences the reactivity and regioselectivity of these transformations.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing various functional groups onto an aromatic ring. The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents. The methyl group is an activating, ortho-, para- directing group due to its positive inductive effect. The semicarbazide group's directing effect is more complex, as the nitrogen atom attached to the ring has a lone pair that can be donated to the ring (activating, ortho-, para- directing), but the carbonyl group is electron-withdrawing. Generally, amino and substituted amino groups are considered activating and ortho-, para- directing. The combined effect of the methyl and semicarbazide groups would likely lead to a complex mixture of products, with substitution occurring at the positions activated by both groups.

Nucleophilic aromatic substitution (SNAr), in contrast, typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The this compound molecule does not possess strong electron-withdrawing groups on its aryl ring, nor does it have a typical leaving group like a halide. Therefore, it is not expected to readily undergo nucleophilic aromatic substitution reactions under standard conditions.

Coordination Chemistry of 1 M Tolyl Semicarbazide and Its Ligand Properties

Ligand Design Principles and Chelation Properties of Semicarbazide (B1199961) Scaffolds

The design of ligands is a crucial aspect of coordination chemistry, aiming to create molecules that can selectively bind to specific metal ions. Semicarbazide and its derivatives are versatile ligands due to the presence of multiple donor atoms, namely nitrogen and oxygen. rroij.com The tolyl group in 1-(m-tolyl)semicarbazide influences its electronic properties and steric hindrance, which in turn affects the stability and geometry of the resulting metal complexes.

The design of semicarbazide-based ligands often involves modifying the terminal nitrogen atom to tune the ligand's electronic and steric properties. The presence of an aryl group, such as the m-tolyl group, can influence the ligand's π-acceptor or π-donor properties, thereby affecting the metal-ligand bond strength.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often under reflux. uobaghdad.edu.iq The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

This compound and its derivatives readily form complexes with a variety of divalent transition metal ions. researchgate.net The stoichiometry of these complexes is often found to be 1:2 (metal:ligand). uobaghdad.edu.iquobaghdad.edu.iq The ligand typically coordinates to the metal ion in a bidentate or tridentate fashion, utilizing the nitrogen and oxygen atoms as donors. researchgate.netiaea.org

The formation of these complexes can be influenced by factors such as the nature of the metal ion, the solvent used, and the reaction conditions. For instance, the synthesis of Cu(II), Ni(II), Co(II), and Fe(III) complexes with Schiff bases derived from semicarbazide hydrochloride has been reported, with the resulting complexes exhibiting different geometries depending on the metal ion. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net

Table 1: Examples of Transition Metal Complexes with Semicarbazide-Based Ligands and Their Proposed Geometries.

| Metal Ion | Ligand | Proposed Geometry | Reference |

|---|---|---|---|

| Co(II) | Schiff base of Semicarbazide hydrochloride and 4-chlorobenzaldehyde | Square Planar | uobaghdad.edu.iq |

| Ni(II) | Schiff base of Semicarbazide hydrochloride and 4-chlorobenzaldehyde | Tetrahedral | uobaghdad.edu.iq |

| Cu(II) | Schiff base of Semicarbazide hydrochloride and 4-chlorobenzaldehyde | Square Planar | uobaghdad.edu.iq |

| Fe(III) | Schiff base of Semicarbazide hydrochloride and 4-bromobenzaldehyde | Octahedral | uobaghdad.edu.iqresearchgate.net |

| Mn(II) | (E)-2-((2S)-4-(tert-butyl)-2-((S)-(phenylamino)(p-tolyl)methyl)cyclohexylidene)hydrazine-1-carboxamide | Distorted Octahedral | researchgate.net |

| Zn(II) | (E)-2-((2S)-4-(tert-butyl)-2-((S)-(phenylamino)(p-tolyl)methyl)cyclohexylidene)hydrazine-1-carboxamide | Distorted Octahedral | researchgate.net |

| Cd(II) | (E)-2-((2S)-4-(tert-butyl)-2-((S)-(phenylamino)(p-tolyl)methyl)cyclohexylidene)hydrazine-1-carboxamide | Distorted Octahedral | researchgate.net |

The structures of these metal complexes are typically elucidated using a combination of techniques, including elemental analysis, molar conductivity, magnetic susceptibility, and various spectroscopic methods such as IR, UV-Vis, and NMR. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net X-ray crystallography provides definitive information about the geometry, bond lengths, and bond angles of the complexes in the solid state. semanticscholar.org

For example, spectral data for Co(II) and Cu(II) complexes of semicarbazone Schiff bases suggest a square planar geometry, while Ni(II) complexes often exhibit a tetrahedral geometry and Fe(III) complexes an octahedral geometry. uobaghdad.edu.iq In some cases, theoretical calculations using programs like HyperChem can be used to predict the geometries of these compounds in the gas phase. uobaghdad.edu.iqresearchgate.net

The thermal stability of metal complexes is an important property that can provide insights into their structure and bonding. Thermogravimetric analysis (TGA) is a common technique used to study the thermal decomposition of these complexes. nih.gov TGA curves can reveal the presence of coordinated water molecules and the temperature at which the organic ligand begins to decompose. nih.gov The final residue of the thermal decomposition is typically the metal oxide. nih.gov

Studies on the thermal stability of various semicarbazone and thiosemicarbazone complexes have shown that the metal ion can influence the decomposition pathway. nih.gov The presence of water molecules in the coordination sphere can also affect the thermal stability of the complexes. nih.gov

Mechanistic Investigations of Metal-Ligand Interactions

Understanding the mechanism of metal-ligand interactions is crucial for designing new catalysts and functional materials. These investigations often involve studying the kinetics and thermodynamics of complex formation, as well as the electronic structure of the complexes. frontiersin.org

Computational methods, such as Density Functional Theory (DFT), can be employed to model the metal-ligand interactions and predict the stability and reactivity of the complexes. mdpi.com Spectroscopic techniques, such as UV-Vis and NMR, can also provide valuable information about the nature of the metal-ligand bond and the electronic transitions within the complex. nih.gov

Catalytic Applications of this compound Metal Complexes in Organic Transformations

Transition metal complexes of semicarbazones and related ligands have shown significant catalytic activity in a variety of organic transformations. jns.edu.afmdpi.com These reactions include cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon bonds. mdpi.com

The catalytic activity of these complexes is attributed to the ability of the metal center to cycle between different oxidation states, facilitating the activation of substrates and the formation of new chemical bonds. The ligand plays a crucial role in stabilizing the metal center and tuning its reactivity. While specific catalytic applications for this compound complexes are not extensively detailed in the provided context, the broader class of semicarbazone and thiosemicarbazone complexes has been widely explored for its catalytic potential. jns.edu.afmdpi.com

Advanced Spectroscopic and Structural Analysis in Research

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and elucidating the bonding framework of a molecule. These methods measure the vibrational frequencies of bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For 1-(m-Tolyl)semicarbazide, characteristic absorption bands would be expected in several key regions.

Semicarbazides and their derivatives typically exhibit distinct peaks for N-H, C=O, and C-N bond vibrations iau.irhilarispublisher.com. The aromatic tolyl group would also produce characteristic signals. Based on general spectral data for related compounds, the expected FT-IR peaks for this compound would be assigned as shown in the hypothetical data table below.

Table 1. Expected FT-IR Vibrational Frequencies for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450-3200 | Strong, Broad | N-H stretching (amine and amide groups) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 3000-2850 | Medium | Aliphatic C-H stretching (methyl group) |

| 1680-1650 | Strong | C=O stretching (amide I band) |

| 1600-1550 | Medium-Strong | N-H bending (amide II band) / Aromatic C=C stretching |

| 1500-1400 | Medium | Aromatic C=C stretching |

Note: This table is predictive and based on characteristic functional group frequencies, not on experimental data for this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds. In the analysis of this compound, FT-Raman would be highly effective for observing the C=C bonds of the aromatic ring and the C-C bonds of the molecular skeleton iau.irnih.govnih.gov. Symmetrical vibrations, which may be weak in the IR spectrum, often produce strong signals in Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. It relies on the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the tolyl ring, the methyl group, and the semicarbazide (B1199961) moiety's NH and NH₂ groups.

The chemical shifts (δ) are influenced by the electronic environment of the protons illinois.eduoregonstate.educhemistrysteps.commsu.edu. Protons on the aromatic ring would appear in the downfield region (typically 6.5-8.0 ppm), while the methyl group protons would be found in the upfield region (around 2.3 ppm). The NH and NH₂ protons are exchangeable and often appear as broad signals over a wide range of chemical shifts.

Table 2. Predicted ¹H NMR Chemical Shifts for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~9.0 - 7.5 | Broad Singlet | -NH- (amide) |

| ~7.2 - 6.7 | Multiplet | Aromatic protons (tolyl ring) |

| ~5.5 - 4.0 | Broad Singlet | -NH₂ (terminal amine) |

Note: This table is predictive and based on typical chemical shift values for similar structural motifs, not on experimental data for this compound.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each chemically non-equivalent carbon atom gives a distinct signal libretexts.orgudel.educompoundchem.comlibretexts.orgmasterorganicchemistry.com. For this compound, separate signals would be anticipated for the carbonyl carbon, the carbons of the aromatic ring, and the methyl carbon.

The carbonyl carbon of the semicarbazide group is significantly deshielded and would appear far downfield (typically 150-180 ppm) libretexts.org. The aromatic carbons would resonate in the 110-150 ppm range, and the aliphatic methyl carbon would appear in the upfield region (around 20 ppm).

Table 3. Predicted ¹³C NMR Chemical Shifts for this compound.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160 | C=O (carbonyl carbon) |

| ~140 - 120 | Aromatic carbons (tolyl ring) |

Note: This table is predictive and based on characteristic chemical shift ranges, not on experimental data for this compound.

Nitrogen-15 (¹⁵N) NMR Spectroscopy

¹⁵N NMR spectroscopy is a specialized technique used to probe the nitrogen atoms within a molecule. Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N isotope, this technique is less sensitive than ¹H or ¹³C NMR huji.ac.ilwikipedia.org. However, it can provide invaluable information about the electronic environment of nitrogen atoms, which is particularly relevant for the three distinct nitrogen atoms in the semicarbazide moiety of this compound.

The chemical shifts in ¹⁵N NMR span a very wide range, making it possible to distinguish between nitrogen atoms in different functional groups (e.g., amine vs. amide) wikipedia.orgcornell.eduresearchgate.net. Without experimental data, specific shifts for this compound cannot be assigned, but one would expect three distinct signals corresponding to the terminal -NH₂, the central -NH-, and the amide nitrogen.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously establishing the covalent framework of this compound by mapping out scalar (through-bond) and dipolar (through-space) correlations between nuclei. emerypharma.comharvard.edusdsu.edu Key 2D NMR experiments include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, COSY spectra would reveal correlations among the aromatic protons on the tolyl ring. The distinct coupling patterns would confirm their relative positions (ortho, meta, para) to each other and to the methyl group. For instance, the proton ortho to the methyl group would show a correlation to the adjacent meta proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). emerypharma.comsdsu.edu This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For this compound, each proton on the aromatic ring and the methyl protons would show a cross-peak to its corresponding carbon atom, allowing for definitive assignment of the tolyl ring and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). emerypharma.comsdsu.eduyoutube.com This is particularly powerful for connecting different functional groups within the molecule. In the case of this compound, HMBC would be used to establish the crucial link between the tolyl group and the semicarbazide moiety. For example, the aromatic protons on the tolyl ring would show correlations to the carbon atom attached to the nitrogen of the semicarbazide chain. Similarly, correlations would be expected between the protons of the semicarbazide NH groups and the carbonyl carbon.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure and connectivity of this compound.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Type of Information Provided | Expected Correlations for this compound |

|---|---|---|---|

| COSY | ¹H – ¹H | Identifies protons coupled through 2-3 bonds. | Correlations between adjacent aromatic protons on the tolyl ring. |

| HSQC | ¹H – ¹³C | Connects protons to their directly attached carbons (1-bond). | Aromatic C-H to their respective protons; Methyl C to methyl protons. |

| HMBC | ¹H – ¹³C | Connects protons and carbons over 2-3 bonds. | Aromatic protons to adjacent carbons and the C-N carbon; NH protons to the carbonyl carbon. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.uklibretexts.orglibretexts.org For this compound (C₈H₁₁N₃O), the molecular weight is 177.20 g/mol .

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule loses an electron to form a molecular ion (M⁺•) which would appear at a mass-to-charge ratio (m/z) of 177. chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uklibretexts.org The analysis of these fragments provides a roadmap to the molecule's structure.

Key expected fragmentation pathways for this compound include:

Formation of the Tolyl Isocyanate Ion: Cleavage of the N-N bond can lead to the formation of a tolyl isocyanate radical cation [CH₃C₆H₄NCO]⁺• at m/z 133.

Formation of the Tolyl Radical Cation: Cleavage of the C-N bond between the aromatic ring and the semicarbazide chain can produce a tolyl radical cation [CH₃C₆H₄]⁺• at m/z 91. This is often a stable and prominent peak for toluene-containing compounds.

Formation of the Tropylium (B1234903) Ion: The tolyl cation (m/z 91) can rearrange to the highly stable tropylium ion.

Cleavage of the Semicarbazide Chain: Fragmentation can occur within the semicarbazide moiety, leading to ions such as [H₂N-CO]⁺ at m/z 43 or [H₂N-NH-CO]⁺ at m/z 60.

The relative abundance of these fragment ions, particularly the most abundant one known as the base peak, creates a unique mass spectrum that serves as a fingerprint for the compound's identification. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 177 | Molecular Ion | [C₈H₁₁N₃O]⁺• |

| 133 | Tolyl isocyanate ion | [C₈H₇NO]⁺• |

| 91 | Tolyl cation / Tropylium ion | [C₇H₇]⁺ |

| 60 | Hydrazinocarboxamide ion | [CH₄N₂O]⁺ |

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govmdpi.com This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound is not widely reported, analysis of closely related semicarbazone structures allows for a detailed prediction of its solid-state architecture. nih.govscirp.orgresearchgate.netresearchgate.net The process involves growing a high-quality single crystal of the compound, which is then irradiated with monochromatic X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions are determined.

For this compound, XRD analysis would be expected to reveal:

Molecular Conformation: The planarity of the semicarbazide group and the dihedral angle between this group and the plane of the m-tolyl ring.

Bond Parameters: Precise measurements of C-C, C-N, N-N, and C=O bond lengths and angles, which can indicate electron delocalization within the molecule.

Intermolecular Interactions: Semicarbazides are known to form extensive hydrogen bonding networks. It is highly probable that the N-H groups of the semicarbazide moiety would act as hydrogen bond donors, while the carbonyl oxygen and nitrogen atoms would act as acceptors, leading to the formation of dimers, chains, or layered structures in the crystal lattice. nih.govresearchgate.net These interactions are critical in governing the physical properties of the solid.

The resulting crystal structure data, including unit cell parameters, space group, and atomic coordinates, provides an unambiguous confirmation of the compound's constitution and conformation in the solid state.

Table 3: Typical Information Obtained from Single-Crystal XRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). mdpi.comscirp.org |

| Space Group | The specific symmetry elements present in the crystal. mdpi.comscirp.org |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| **Bond Angles (°) ** | The angles formed by three connected atoms. |

| Hydrogen Bonds | Identification of donor-acceptor pairs and their geometries. |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions and Complexation Studies

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions. wikipedia.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. In this compound, these transitions are associated with the aromatic π system of the tolyl ring and the C=O double bond.

n → π Transitions:* These are lower-energy transitions that involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions.

The solvent used can influence the position of these absorption bands. Furthermore, UV-Vis spectroscopy is a powerful tool for studying the formation of metal complexes. The semicarbazide moiety can act as a ligand, coordinating to metal ions. Upon complexation, the electronic environment of the chromophore is altered, which typically results in a shift of the absorption bands (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths). By monitoring these spectral changes, information about the stoichiometry and stability of the metal-ligand complex can be obtained.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Associated Molecular Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π * | Aromatic ring, C=O group | Shorter wavelength (UV) | High |

| n → π * | Lone pairs on O and N atoms | Longer wavelength (UV) | Low |

Computational and Theoretical Investigations of 1 M Tolyl Semicarbazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations serve as the primary tools for exploring the geometric and electronic landscapes of molecules such as 1-(m-Tolyl)semicarbazide.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. nih.govmdpi.com For this compound, these calculations would define key bond lengths, bond angles, and dihedral angles, revealing the planarity of the tolyl ring and the spatial orientation of the semicarbazide (B1199961) moiety.

Beyond geometry, DFT is used to probe the electronic properties that govern the molecule's reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov Other calculated properties, such as the molecular electrostatic potential (MEP) map, identify electron-rich and electron-poor regions, highlighting sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net

Illustrative DFT-Calculated Properties for a Representative Aryl Semicarbazide This table presents typical data obtained from DFT calculations and is for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.6 eV | Energy of the highest electron-containing orbital; related to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.8 eV | Indicator of chemical reactivity and stability. nih.gov |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. |

| Total Energy | -588 Hartree | The total electronic energy of the optimized structure. |

Ab initio (from first principles) calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods, are based on solving the Schrödinger equation without empirical parameters. These methods can provide highly accurate predictions of molecular properties, often considered the "gold standard" in computational chemistry. However, their high computational demand typically limits their application to smaller molecules or for benchmarking results from less expensive methods like DFT. For a molecule like this compound, ab initio calculations could be used to obtain benchmark-quality data for its geometry, rotational barriers, or electronic energies, providing a reference against which DFT results can be validated.

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can simulate vibrational spectra (FT-IR and Raman) by calculating the harmonic frequencies corresponding to the molecule's normal modes of vibration. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure and assign specific signals. nih.gov

Conformational analysis is another critical area where computational studies provide essential insights. This compound has several rotatable single bonds, particularly the C(aryl)-N and N-N bonds, leading to various possible conformers. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. nih.gov This analysis identifies the global minimum energy conformer (the most stable shape of the molecule) as well as other low-energy local minima and the energy barriers separating them. researchgate.net Understanding the conformational preferences is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. researchgate.net

Illustrative Conformational Energy Profile This table illustrates how computational methods quantify the relative stability of different molecular shapes (conformers).

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | 180° (anti-periplanar) | 0.00 | 75.5 |

| Local Minimum | 0° (syn-periplanar) | 1.50 | 24.5 |

| Transition State | 90° (syn-clinal) | 4.50 | - |

Reaction Mechanism Elucidation through Computational Modeling

Theoretical modeling is a powerful tool for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed.

The reaction of a semicarbazide with an aldehyde or ketone to form a semicarbazone is a classic condensation reaction that proceeds via a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final product. acs.orgdatapdf.com

The Hammett equation is a foundational tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a linear free-energy relationship described by the equation:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ (sigma) is the substituent constant, and ρ (rho) is the reaction constant. wikipedia.org

The substituent constant, σ, depends only on the nature and position (meta or para) of the substituent. For the m-tolyl group, the methyl substituent is in the meta position. The methyl group is weakly electron-donating, which is reflected in its negative Hammett constant (σ_meta = -0.07). This value indicates that the m-tolyl group will have a small electron-donating influence on the reaction center compared to a hydrogen atom.

The reaction constant, ρ, is a measure of the reaction's sensitivity to electronic effects. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (stabilization of negative charge in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (stabilization of positive charge). wikipedia.org By plotting log(k/k₀) against σ for a series of substituted reactants, a Hammett plot is generated, and the slope of the line gives the ρ value. acs.org Such an analysis for the formation of semicarbazones from 1-(substituted-phenyl)semicarbazides would provide critical insights into the reaction mechanism, particularly the nature of charge development in the rate-determining step.

Hammett Substituent Constants (σ)

| Substituent (X) | Position | σ Value | Electronic Effect |

|---|---|---|---|

| -H | - | 0.00 | Reference |

| -CH₃ | meta | -0.07 | Weakly Electron-Donating |

| -CH₃ | para | -0.17 | Electron-Donating |

| -NO₂ | meta | +0.71 | Strongly Electron-Withdrawing |

| -NO₂ | para | +0.78 | Strongly Electron-Withdrawing |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful computational tools used to investigate the behavior of molecules at an atomic level. These methods are crucial in drug discovery and materials science for predicting molecular properties, interactions, and stability.

Molecular Dynamics (MD) Simulations for Stability and Dynamic Behavior in Solvents or Biomolecular Systems

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide detailed insights into the dynamic behavior of a compound like this compound in various environments, such as in a solvent or interacting with a biological target like a protein.

Key parameters that would be analyzed in such a study include:

Root Mean Square Deviation (RMSD): To assess the stability of the compound's conformation over the simulation period.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Hydrogen Bonds: To analyze the formation and breaking of hydrogen bonds with solvent molecules or amino acid residues, which is crucial for understanding its solubility and binding characteristics.

Despite the utility of this technique, no specific MD simulation studies detailing the stability or dynamic behavior of this compound were found in the available research literature.

Molecular Docking for Ligand-Target Interaction Prediction at a Molecular Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is fundamental in structure-based drug design for predicting the binding affinity and mode of interaction between a ligand and its target.

A typical molecular docking study would yield:

Binding Affinity/Energy: A score (often in kcal/mol) that estimates the strength of the interaction. A lower score generally indicates a more favorable binding.

Binding Pose: The predicted 3D orientation of the ligand within the receptor's active site.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent bonds.

No published research detailing specific molecular docking predictions, binding energy data, or target interactions for this compound could be located.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This methodology accelerates the drug discovery process by narrowing down the candidates for experimental testing. This compound could theoretically be included in such a library or serve as a starting point for designing new ligands.

Virtual ligand design involves modifying a known molecule's structure computationally to improve its binding affinity, selectivity, or pharmacokinetic properties. However, no studies were identified that used this compound as a lead compound or identified it as a "hit" in a virtual screening campaign.

Analysis of Fukui Functions and Molecular Electrostatic Potential (MEP)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. Fukui functions and Molecular Electrostatic Potential (MEP) are two important concepts derived from DFT that help in understanding a molecule's reactivity.

Fukui Functions: This function describes how the electron density of a molecule changes when an electron is added or removed. It helps to identify the most reactive sites within a molecule. Specifically, it can pinpoint the regions most susceptible to nucleophilic attack (where an electron is accepted) or electrophilic attack (where an electron is donated).

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color-coded map to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). This map is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems.

While many studies report Fukui function and MEP analyses for various semicarbazone derivatives to predict their reactive behavior researchgate.net, no specific papers containing these calculations or data tables for this compound were found.

Advanced Applications and Emerging Research Directions Non Clinical Focus

Role as Versatile Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Semicarbazide (B1199961) and its derivatives, including 1-(m-Tolyl)semicarbazide, are recognized for their utility as versatile intermediates in the synthesis of a variety of heterocyclic compounds. These heterocyclic structures form the core of many functionally significant molecules in medicinal and materials chemistry. The reactivity of the semicarbazide moiety allows for its participation in various cyclization and condensation reactions, leading to the formation of diverse ring systems.

For instance, thiosemicarbazide (B42300) derivatives, which are structurally similar to this compound, are extensively used in the synthesis of five- and six-membered heterocyclic compounds. These reactions often involve the condensation of the thiosemicarbazide with various carbonyl compounds or other reactive species to form thiadiazoles, triazoles, and other heterocyclic systems. nih.govmdpi.com By analogy, this compound can serve as a precursor for the synthesis of a range of nitrogen-containing heterocycles. The presence of the m-tolyl group can influence the electronic properties and steric hindrance of the molecule, potentially directing the course of these reactions and imparting specific properties to the final products.

The synthesis of new bioactive heterocycles is an area of significant research interest. researchgate.netnih.govfrontiersin.org The semicarbazide backbone provides a scaffold that can be readily modified to generate libraries of compounds for screening in various applications. The m-tolyl group in this compound offers a site for further functionalization, allowing for the creation of a diverse array of complex molecules with tailored properties.

Applications in Material Science

The unique chemical properties of this compound also lend themselves to applications in material science, particularly in the synthesis of polymers and functional materials.

Semicarbazide derivatives can react with difunctional or polyfunctional compounds, such as diisocyanates, to form polymers like polyureas and polyurethanes. The reaction between the amine groups of the semicarbazide and the isocyanate groups leads to the formation of urea (B33335) or urethane (B1682113) linkages, respectively, which form the backbone of the polymer chain. The structure of the resulting polymer and its properties can be tailored by the choice of the specific semicarbazide and isocyanate monomers used.

While specific research on the use of this compound in polymer synthesis is not extensively documented, the general reactivity of semicarbazides with isocyanates suggests its potential as a monomer or cross-linking agent in the production of novel polyurea or polyurethane materials. The incorporation of the m-tolyl group into the polymer backbone could influence properties such as thermal stability, solubility, and mechanical strength.

The nitrogen and oxygen atoms in the semicarbazide moiety of this compound can act as coordination sites for metal ions. This property makes it a candidate for incorporation into functional materials such as electrochemical sensors. When immobilized on an electrode surface, these molecules can selectively bind to specific metal ions, leading to a measurable change in the electrochemical signal.

While direct studies on this compound-based sensors are limited, research on similar semicarbazone derivatives has demonstrated their potential in this area. For example, a semicarbazone derivative of piperidin-4-one has been shown to act as a selective fluorescent chemosensor for nickel (Ni²⁺) ions in aqueous media. mdpi.com The binding of Ni²⁺ ions to the semicarbazone moiety results in a significant enhancement of its fluorescence, allowing for the sensitive detection of this metal ion. mdpi.com This suggests that this compound, when appropriately functionalized, could be developed into a component of electrochemical or optical sensors for the detection of various analytes.

Chemo-sensing Applications and Molecular Recognition Studies

The ability of this compound and its derivatives to interact with specific ions or molecules forms the basis for their potential application in chemosensing and molecular recognition. Molecular recognition is a fundamental process in chemistry and biology where molecules selectively bind to one another. nih.govnih.govmdpi.comresearchgate.net

The design of chemosensors often involves creating a molecule that has a binding site for a target analyte and a signaling unit that changes its properties upon binding. mdpi.commdpi.comresearcher.lifenih.gov The semicarbazide scaffold can serve as the binding site, and the tolyl group can be part of the signaling unit or can be modified to include one. For instance, the previously mentioned semicarbazone-based sensor for Ni²⁺ ions demonstrates the principle of molecular recognition, where the semicarbazone selectively binds to Ni²⁺ over other metal ions. mdpi.com The selectivity of such sensors is a critical aspect of their performance and is determined by the specific structural and electronic features of the sensor molecule.

Table 1: Examples of Semicarbazone Derivatives in Chemosensing

| Semicarbazone Derivative | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Semicarbazone of Piperidin-4-one | Ni²⁺ | Fluorescence Enhancement | 1 x 10⁻⁷ mol dm⁻³ mdpi.com |

Mechanistic Investigations of Molecular-Level Biological Interactions

While this article focuses on non-clinical applications, the study of how this compound and its derivatives interact with biological molecules at a molecular level provides valuable insights that can be applied to the design of functional materials and sensors.

Semicarbazone and thiosemicarbazone derivatives are known to exhibit a wide range of biological activities, including the inhibition of various enzymes. researcher.lifenih.gov Understanding the mechanism of this inhibition at a molecular level is crucial for the rational design of more potent and selective inhibitors, which can also inform the design of molecules for other applications.

The inhibitory activity of these compounds is often related to their ability to chelate metal ions that are essential for the catalytic activity of the enzyme or to interact with key amino acid residues in the active site. The specific mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined through kinetic studies. nih.govaktpublication.com

For example, studies on various enzyme inhibitors have shown that the nature and position of substituents on the aromatic ring can significantly influence their inhibitory potency and selectivity. researchgate.net The m-tolyl group in this compound would be expected to have a specific impact on its binding affinity and inhibitory profile against different enzymes. Mechanistic studies, such as kinetic analysis and molecular docking, can elucidate the specific interactions between the inhibitor and the enzyme's active site, providing a deeper understanding of the structure-activity relationship. nih.gov

Table 2: Investigated Enzyme Inhibition by Related Compounds

| Compound Class | Target Enzyme | Inhibition Type | Key Structural Features |

|---|---|---|---|

| Thiosemicarbazone Derivatives | Various, e.g., Tyrosinase | Often competitive or mixed-type | Chelating N and S atoms |

| Semicarbazone Derivatives | Various, e.g., Urease | Varies with structure | Aromatic substituents influence potency |

Receptor Binding Studies at the Molecular Level

The specific receptor binding profile of this compound is not extensively detailed in publicly available research. However, the broader class of aryl semicarbazide and thiosemicarbazide derivatives has been investigated for their interactions with various biological targets. Computational studies, such as molecular docking, have been employed to predict the binding affinities and modes of interaction of these compounds with specific receptors.

For instance, molecular docking studies on a series of N-arylsulfonylindoles containing a semicarbazide moiety have suggested that these molecules can bind to the active site of the E. coli FabH-CoA receptor. The aminoguanidine (B1677879) and arylsulfonylindole components of these molecules were found to play a significant role in this binding nih.gov. While not directly involving this compound, these findings indicate that the semicarbazide scaffold can be a crucial element in the interaction with bacterial enzyme receptors.

Furthermore, research on aryl fucosides has demonstrated their binding affinity towards the DC-SIGN receptor, a C-type lectin rsc.org. Although structurally different from semicarbazides, this highlights the potential for aryl-containing small molecules to engage in specific receptor interactions. The tolyl group in this compound could similarly influence its binding to specific receptor pockets through hydrophobic and van der Waals interactions.

It is important to note that the biological activity of semicarbazide derivatives can be significantly influenced by the nature and position of substituents on the aryl ring. Therefore, dedicated receptor binding studies on this compound are necessary to elucidate its specific molecular targets and affinities.

Molecular Mechanisms of Antimicrobial Activities (focus on cellular pathways, not clinical efficacy)

The antimicrobial properties of semicarbazide and thiosemicarbazide derivatives are thought to arise from their interference with essential cellular pathways in microorganisms. While specific studies on this compound are limited, research on related compounds provides insights into potential molecular mechanisms of action.

One of the key proposed mechanisms is the inhibition of crucial bacterial enzymes. Molecular docking studies on 4-aryl-thiosemicarbazides have suggested that these compounds may exhibit antibacterial activity by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication researchgate.net. Similarly, molecular docking has indicated that thiosemicarbazide derivatives with trifluoromethyl groups on the phenyl ring may exert their antibacterial effects against S. aureus by binding to the allosteric pocket of D-alanine:D-alanine ligase (Ddl) researchgate.net.

Another potential target for the antimicrobial action of this class of compounds is tyrosinase, an enzyme involved in melanin (B1238610) synthesis in some microorganisms. Thiosemicarbazone derivatives have been shown to have a strong inhibitory effect on both the monophenolase and diphenolase functions of tyrosinase ajchem-b.com. Molecular docking studies suggest that this inhibition is competitive, involving the chelation of copper atoms in the active site of the enzyme by the thiosemicarbazone moiety ajchem-b.com.

Furthermore, some semicarbazide derivatives have been found to disrupt other vital biochemical processes. For example, N-arylsulfonylindoles containing a semicarbazide moiety have been investigated for their potential to bind to the E. coli FabH-CoA receptor, which is involved in fatty acid biosynthesis nih.gov. The general class of semicarbazones and thiosemicarbazones has also been reported to interfere with cell wall biosynthesis and deoxyribonucleotide synthesis.

The following table summarizes the potential molecular targets of aryl semicarbazide and thiosemicarbazide derivatives based on computational and in vitro studies of related compounds.

| Potential Molecular Target | Proposed Mechanism of Action | Compound Class Studied |

| DNA Gyrase | Inhibition of DNA replication | 4-Aryl-thiosemicarbazides researchgate.net |

| D-alanine:D-alanine ligase (Ddl) | Interference with cell wall synthesis | Thiosemicarbazide derivatives researchgate.net |

| Tyrosinase | Competitive inhibition via chelation of copper ions | Thiosemicarbazone derivatives ajchem-b.com |

| E. coli FabH-CoA receptor | Inhibition of fatty acid biosynthesis | N-arylsulfonylindoles with a semicarbazide moiety nih.gov |

These findings suggest that this compound may exert antimicrobial effects through one or more of these, or similar, molecular pathways. However, experimental validation is required to confirm the specific mechanisms for this compound.